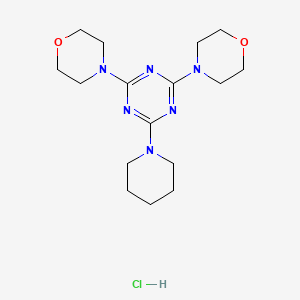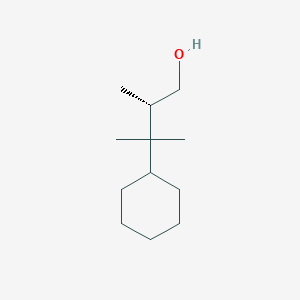
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol, also known as CB13, is a synthetic compound that belongs to the family of cannabinoids. CB13 is structurally similar to other cannabinoids, such as THC and CBD, but it has unique properties that make it an interesting compound for scientific research.
Mechanism of Action
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol acts on the endocannabinoid system, which is a complex signaling system that regulates several physiological processes, including pain, inflammation, and mood. This compound binds to CB1 and CB2 receptors, which are located throughout the body and brain, to produce its effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and potential neuroprotective effects. This compound has also been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. These effects make this compound an interesting compound for further investigation in the field of neuroscience and pharmacology.
Advantages and Limitations for Lab Experiments
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has several advantages for lab experiments, including its high purity and potency. However, this compound is a synthetic compound, and its effects may not fully replicate those of natural cannabinoids. Additionally, this compound is a relatively new compound, and its long-term effects and safety profile are not fully understood.
Future Directions
There are several future directions for research on (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol, including investigating its potential use in treating neurological disorders, such as epilepsy and multiple sclerosis. This compound could also be investigated for its potential use in pain management and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its safety profile. Overall, this compound is an interesting compound with potential therapeutic properties that warrant further investigation.
Synthesis Methods
The synthesis of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol involves several steps, including the reaction of cyclohexanone with methylmagnesium bromide to form 3-cyclohexyl-2-methylbutan-2-ol. This intermediate is then reacted with 2,3-dimethylbutanal in the presence of a Lewis acid catalyst to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Scientific Research Applications
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has been used in several scientific studies to investigate its potential therapeutic properties. One study found that this compound has potent analgesic effects, reducing pain in mice models of acute and chronic pain. Another study found that this compound has anti-inflammatory effects, reducing inflammation in mice models of inflammation. This compound has also been investigated for its potential use in treating neurological disorders, such as epilepsy and multiple sclerosis.
properties
IUPAC Name |
(2S)-3-cyclohexyl-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGGULIBUDIBI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

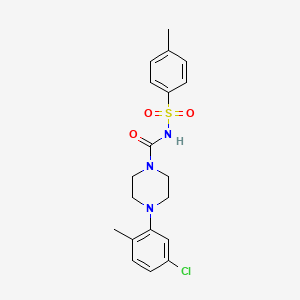
![N-(4-fluorophenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2805065.png)


![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2805070.png)


![N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2805073.png)
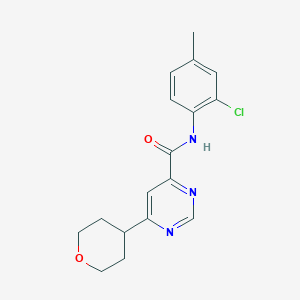
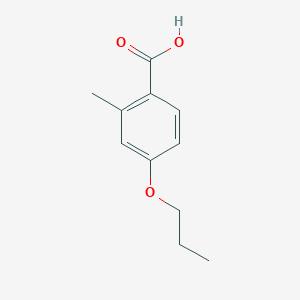
![N-(sec-butyl)-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide](/img/no-structure.png)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]prop-2-enenitrile](/img/structure/B2805081.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2805083.png)
